molecular formula C16H12ClN3OS B11135379 5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11135379
M. Wt: 329.8 g/mol
InChI Key: ZHNJTONWJUHEMU-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound characterized by its unique thiazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the Pyridyl Group: The pyridyl group is often introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridylboronic acid and a palladium catalyst.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or dihydrothiazoles, respectively.

    Substitution: The aromatic rings (chlorophenyl and pyridyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxamide: Lacks the pyridyl group, which may alter its biological activity.

    5-(2-chlorophenyl)-2-methyl-N-(4-pyridyl)-1,3-thiazole-4-carboxamide: Similar structure but with the pyridyl group in a different position, potentially affecting its binding affinity and specificity.

    5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid, which can significantly change its solubility and reactivity.

Uniqueness

The unique combination of the chlorophenyl, methyl, pyridyl, and thiazole groups in 5-(2-chlorophenyl)-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H12ClN3OS/c1-10-19-14(16(21)20-11-5-4-8-18-9-11)15(22-10)12-6-2-3-7-13(12)17/h2-9H,1H3,(H,20,21)

InChI Key

ZHNJTONWJUHEMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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